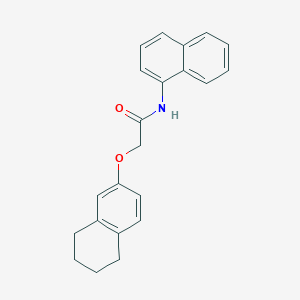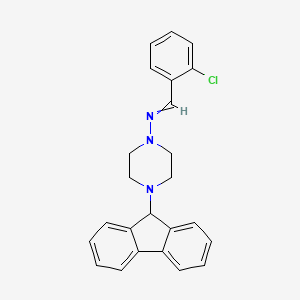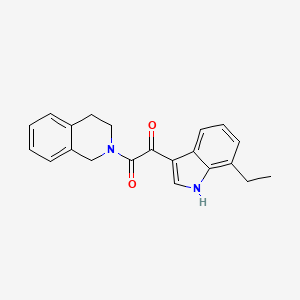
1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a fluoro-phenyl group and two methoxy groups attached to the isoquinoline core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 3,4-dimethoxybenzaldehyde.
Formation of Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction. This reaction involves the condensation of 2-fluoroaniline with 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst.
Reduction: The resulting intermediate is then subjected to reduction, typically using a reducing agent such as sodium borohydride or lithium aluminum hydride, to form the tetrahydroisoquinoline derivative.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the tetrahydroisoquinoline ring to form fully saturated isoquinoline derivatives.
Substitution: The fluoro-phenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The methoxy groups can be hydrolyzed under acidic or basic conditions to form hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro-phenyl group and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Fluoro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride can be compared with other similar compounds such as:
1-(2-Chloro-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride: Similar structure but with a chloro group instead of a fluoro group.
1-(2-Methyl-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride: Similar structure but with a methyl group instead of a fluoro group.
1-(2-Bromo-phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline hydrochloride: Similar structure but with a bromo group instead of a fluoro group.
The uniqueness of this compound lies in the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H19ClFNO2 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C17H18FNO2.ClH/c1-20-15-9-11-7-8-19-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)18;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H |
InChI Key |
TZRFRHGCJKYRLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3F)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B12474233.png)


![methyl 2-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12474257.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide](/img/structure/B12474259.png)
![N-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]glycine](/img/structure/B12474264.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12474265.png)
![1-(3-{[6-Methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)ethanone](/img/structure/B12474266.png)
![4-({[4-({4-[(2-Methylpropoxy)carbonyl]phenyl}amino)-4-oxobutanoyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12474271.png)

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B12474288.png)
![Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12474303.png)
![4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474310.png)
![N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B12474314.png)
